Methyl 2-thiofuroate

Catalog No.
S703147
CAS No.
13679-61-3
M.F
C6H6O2S
M. Wt
142.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-thiofuroate

CAS Number

13679-61-3

Product Name

Methyl 2-thiofuroate

IUPAC Name

S-methyl furan-2-carbothioate

Molecular Formula

C6H6O2S

Molecular Weight

142.18 g/mol

InChI

InChI=1S/C6H6O2S/c1-9-6(7)5-3-2-4-8-5/h2-4H,1H3

InChI Key

ISKUAGFDTRLBHG-UHFFFAOYSA-N

SMILES

CSC(=O)C1=CC=CO1

Solubility

Insoluble in water,soluble in organic solvents
Miscible at room temperature (in ethanol)

Canonical SMILES

CSC(=O)C1=CC=CO1

Methyl 2-thiofuroate is a volatile sulfur compound with the chemical formula C₆H₆O₂S. It is reported to be formed during non-enzymatic browning reactions, which are a type of chemical reaction that occurs when certain foods are heated or processed []. While research into its specific applications is ongoing, here are some areas where methyl 2-thiofuroate has been explored in scientific research:

Food Science

  • Flavor analysis

    Methyl 2-thiofuroate is one of the many volatile compounds that contribute to the aroma and flavor of various foods, including roasted coffee, cooked meat, and cocoa [, ]. Researchers use various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to identify and quantify methyl 2-thiofuroate in food samples. This information helps food scientists understand the contribution of this compound to the overall sensory profile of food products.

  • Flavor development

    Understanding the role of volatile compounds like methyl 2-thiofuroate in flavor perception can be valuable for food scientists and flavorists. This knowledge can be used to develop new flavoring ingredients or optimize existing ones to achieve desired taste profiles in food products [].

Biological Activity

  • Antimicrobial properties: Some studies have investigated the potential antimicrobial properties of methyl 2-thiofuroate. These studies suggest that it may have some activity against certain bacteria and fungi []. However, more research is needed to understand the mechanisms of action and the potential applications of methyl 2-thiofuroate as an antimicrobial agent.

Methyl 2-thiofuroate is an organic compound with the molecular formula C6H6O2S and a molecular weight of approximately 142.17 g/mol. This compound is characterized by its unique structure, which includes a furan ring substituted with a thiol group. It is classified as a volatile sulfur compound and is known for its distinct odor, often described as alliaceous, reminiscent of garlic or cabbage. Methyl 2-thiofuroate is formed during non-enzymatic browning reactions, which are common in various food processes .

Typical of sulfur-containing compounds. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The thiol group can act as a nucleophile, allowing for substitutions with electrophiles.
  • Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones under appropriate conditions.
  • Condensation Reactions: It can react with carbonyl compounds to form thioesters or other derivatives.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in various chemical processes .

Research indicates that methyl 2-thiofuroate exhibits notable biological activity. It has been reported to possess antimicrobial properties, which may contribute to its role in food preservation. Additionally, its unique odor profile makes it a candidate for use in flavoring agents within the food industry. Some studies suggest potential antioxidant activities, although further research is needed to fully elucidate these effects .

Methyl 2-thiofuroate can be synthesized through various methods:

  • From Furan Derivatives: The reaction of furan with thiol compounds in the presence of acid catalysts can yield methyl 2-thiofuroate.
  • Non-Enzymatic Browning: As mentioned earlier, this compound forms during the Maillard reaction, which occurs between amino acids and reducing sugars during cooking.
  • Chemical Synthesis: Laboratory synthesis may involve the reaction of methyl furoate with hydrogen sulfide under controlled conditions.

These methods demonstrate the compound's accessibility for both industrial and laboratory applications .

Studies on methyl 2-thiofuroate's interactions focus on its sensory properties and biological effects:

  • Sensory Interactions: Research has shown that it interacts with taste receptors, influencing flavor perception.
  • Biological Interactions: Investigations into its antimicrobial properties have demonstrated effectiveness against certain bacteria and fungi, suggesting potential uses in food safety and preservation.

These interaction studies are crucial for understanding how methyl 2-thiofuroate can be effectively utilized in various applications .

Methyl 2-thiofuroate shares structural similarities with several other sulfur-containing compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Methyl 2-furancarboxylateC6H6O3Lacks sulfur; used as an intermediate in organic synthesis.
Methyl thioacetateC4H8OSSimilar odor profile; used in organic synthesis and flavoring.
Ethyl thioacetateC5H10OSSimilar structure; utilized in flavoring and fragrance industries.

Uniqueness of Methyl 2-Thiofuroate

Methyl 2-thiofuroate stands out due to its unique combination of a furan ring and a thiol group, which contributes to its distinctive sensory properties and biological activities. Unlike many similar compounds, it is specifically noted for its role in non-enzymatic browning reactions and its potential applications in food preservation and flavoring .

Physical Description

Clear liquid; fried,cooked onion aroma

XLogP3

1.4

Density

1.230-1.241

UNII

9H9BCF87R7

GHS Hazard Statements

Aggregated GHS information provided by 1446 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 159 of 1446 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1287 of 1446 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13679-61-3

Wikipedia

Methyl 2-thiofuroate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2-Furancarbothioic acid, S-methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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